Homobatrachotoxin

説明

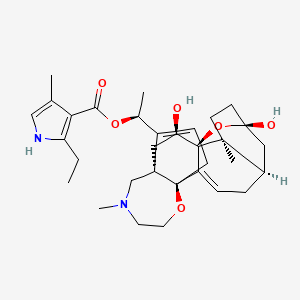

Structure

3D Structure

特性

CAS番号 |

23509-17-3 |

|---|---|

分子式 |

C32H44N2O6 |

分子量 |

552.7 g/mol |

IUPAC名 |

[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |

InChIキー |

PRSLQQJCHZFAHB-PZCWOAKJSA-N |

SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

異性体SMILES |

CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |

正規SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

同義語 |

homobatrachotoxin |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Homobatrachotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobatrachotoxin, a potent steroidal alkaloid neurotoxin, stands as a molecule of significant interest in the fields of pharmacology and toxicology. First encountered as a component of the toxic skin secretions of poison dart frogs of the genus Phyllobates, its discovery and subsequent isolation have paved the way for a deeper understanding of voltage-gated sodium channel function and have provided a crucial pharmacological tool for neurobiology research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its study.

Discovery and Natural Sources

The journey to understanding this compound began in the 1960s with the work of Fritz Märki and Bernhard Witkop.[1] Their investigations into the poisons used by indigenous Colombian tribes on their blowgun darts led them to the skin secretions of the poison dart frog, Phyllobates aurotaenia.[2] From these secretions, they isolated a group of highly toxic steroidal alkaloids, which they named batrachotoxins, derived from the Greek word "bátrakhos," meaning frog.[3]

Initially, four major toxic alkaloids were identified: batrachotoxin, isobatrachotoxin (later renamed This compound ), pseudobatrachotoxin, and batrachotoxinin A.[1] The initial yields were incredibly small, with early efforts to purify the toxins from approximately 5,000 frog skins yielding only 11 mg of batrachotoxin and 16 mg of this compound.[4]

Subsequent research has identified this compound and other batrachotoxins in other species, including birds of the genera Pitohui and Ifrita found in New Guinea, and beetles of the genus Choresine.[5][6] This discovery suggests that the frogs likely do not synthesize the toxin themselves but rather sequester it from their diet of these beetles.[6]

Chemical Structure and Properties

The structural elucidation of the batrachotoxins was a significant challenge due to their complex structures and the minute quantities available from natural sources. The foundational work was carried out by Takashi Tokuyama, John Daly, and their colleagues. The structure of batrachotoxinin A, a less potent analog, was first determined in 1968 through X-ray diffraction analysis of a crystalline derivative.[1] This provided the crucial framework for understanding the more complex structures of batrachotoxin and this compound.

This compound is a steroidal alkaloid with a molecular formula of C₃₂H₄₄N₂O₆.[7] It is the 20α-ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[7]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | LD50 (mice, s.c.) |

| This compound | C₃₂H₄₄N₂O₆ | 552.70 | 3 µg/kg[7] |

| Batrachotoxin | C₃₁H₄₂N₂O₆ | 538.67 | 2 µg/kg[1] |

| Batrachotoxinin A | C₂₄H₃₅NO₅ | 417.54 | 1000 µg/kg[4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of methodologies described in the literature.

Extraction of Alkaloids from Phyllobates Frog Skins

-

Skin Collection and Extraction: Skins from Phyllobates frogs are carefully removed.

-

Methanolic Extraction: The skins are immersed in 70% methanol to extract the alkaloids.[4] This method has been shown to be 90% effective for extracting the basic alkaloids.[4]

-

Concentration: The methanolic extract is concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The concentrated extract is partitioned between chloroform and water. The lipophilic batrachotoxins preferentially move into the chloroform layer.

-

Acid-Base Extraction:

-

The basic alkaloids in the chloroform layer are extracted into a 0.1 N hydrochloric acid (HCl) solution.

-

The acidic aqueous layer is then basified, typically with 1 N ammonium hydroxide (NH₄OH), to a pH that allows for the re-extraction of the alkaloids.

-

The alkaloids are then re-extracted back into chloroform.

-

Chromatographic Purification

The crude alkaloid extract is then subjected to chromatographic techniques to separate this compound from other components.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.[4]

-

Mobile Phase: While specific solvent systems are often optimized on a case-by-case basis, a gradient of solvents with increasing polarity is typically employed. A common starting point would be a non-polar solvent like hexane or chloroform, with a gradual increase in the proportion of a more polar solvent like methanol or ethyl acetate.

-

Stationary Phase: Silica gel G plates are suitable for analytical and preparative TLC.

-

Mobile Phase: Various solvent systems can be used for the separation of alkaloids. A common system for steroidal alkaloids is a mixture of chloroform and methanol, often with a small amount of a basic modifier like ammonium hydroxide to improve peak shape. For example, a mobile phase of Chloroform:Methanol:Ammonia (e.g., 90:9:1) can be effective.

-

Visualization: The separated spots can be visualized using iodine vapor or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.[4]

For higher purity, reversed-phase HPLC is often employed as a final purification step.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.

-

Detection: UV detection at a wavelength around 265 nm is suitable for detecting the pyrrole moiety in this compound.[4]

Table 2: Yield of Batrachotoxins from Natural Sources

| Source | Number of Specimens | Compound | Yield |

| Phyllobates aurotaenia | 5000 skins | Batrachotoxin | 11 mg[4] |

| Phyllobates aurotaenia | 5000 skins | This compound | 16 mg[4] |

| Phyllobates aurotaenia | 5000 skins | Batrachotoxinin A | 46 mg[4] |

| Phyllobates terribilis | 426 skins | Batrachotoxin | 175 mg[4] |

| Phyllobates terribilis | 426 skins | This compound | 113 mg[4] |

Mechanism of Action and Signaling Pathway

This compound exerts its potent neurotoxicity by targeting voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[5] These channels are crucial for the generation and propagation of action potentials.

The binding of this compound to the VGSC is highly specific and effectively irreversible.[1][5] It binds to a site within the channel pore, causing a conformational change that locks the channel in an open state.[1] This leads to a persistent influx of sodium ions (Na⁺) into the cell, causing a sustained membrane depolarization.[1] The neuron or muscle cell is then unable to repolarize, preventing the transmission of further nerve impulses and leading to paralysis.[1]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channel (VGSC)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Influx [label="Persistent Na⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Sustained Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; Action_Potential_Block [label="Blockade of\nAction Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis [label="Paralysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> VGSC [label="Binds to open state"]; VGSC -> Na_Influx [label="Locks channel open"]; Na_Influx -> Depolarization; Depolarization -> Action_Potential_Block; Action_Potential_Block -> Paralysis; } dot Caption: Signaling pathway of this compound's neurotoxic action.

Experimental Workflow: From Frog Skin to Purified Toxin

The overall workflow for the isolation and purification of this compound is a systematic process that combines classical extraction techniques with modern chromatographic methods.

// Nodes start [label="Collection of\nPhyllobates Frog Skins", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Methanolic Extraction"]; partition [label="Chloroform-Water\nPartitioning"]; acid_base [label="Acid-Base Extraction"]; crude_extract [label="Crude Alkaloid Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Column Chromatography\n(Silica Gel)"]; fractions [label="Semi-purified Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis for\nFraction Pooling"]; hplc [label="HPLC Purification\n(Reversed-Phase C18)"]; pure_hbtx [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> extraction; extraction -> partition; partition -> acid_base; acid_base -> crude_extract; crude_extract -> column_chrom; column_chrom -> fractions; fractions -> tlc; tlc -> hplc; hplc -> pure_hbtx; } dot Caption: Experimental workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the study of natural toxins. The intricate process of extracting and purifying this potent neurotoxin from its natural sources has provided invaluable insights into its chemical nature and biological activity. The detailed experimental protocols and quantitative data outlined in this guide serve as a foundational resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The continued study of this compound and its interactions with voltage-gated sodium channels holds promise for the development of new therapeutic agents and a deeper understanding of fundamental neurobiological processes.

References

- 1. Batrachotoxin [drugfuture.com]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 5. jackdumbacher.com [jackdumbacher.com]

- 6. sofia.medicalistes.fr [sofia.medicalistes.fr]

- 7. researchgate.net [researchgate.net]

The Toxin Goldmine: Unearthing the Natural Sources of Homobatrachotoxin in Poison Dart Frogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homobatrachotoxin, a potent steroidal alkaloid, is a key component of the toxic secretions found in certain species of poison dart frogs. Renowned for its irreversible activation of voltage-gated sodium channels, this neurotoxin has garnered significant interest within the scientific community for its potential applications in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound in poison dart frogs, delving into its dietary origins, the quantification of the toxin in various species, detailed experimental protocols for its analysis, and the intricate signaling pathways it modulates.

The Dietary Sequestration of this compound

Specifically, beetles of the genus Choresine, found in New Guinea, have been identified as containing high concentrations of batrachotoxins and are believed to be the source for toxic passerine birds in the region.[4] While Choresine beetles are not found in the Colombian rainforests inhabited by the highly toxic Phyllobates frogs, it is strongly hypothesized that related genera within the Melyridae family serve as the dietary source of these toxins for the frogs.[4] The frogs consume these beetles and accumulate the toxins in specialized granular glands in their skin, which are most densely concentrated on their dorsal surfaces.[2][4]

Quantitative Analysis of this compound

The concentration of this compound and its close analog, batrachotoxin, varies significantly among different species of Phyllobates frogs. Phyllobates terribilis, the golden poison frog, is exceptionally toxic, containing up to 1900 micrograms of batrachotoxins per individual.[4] In contrast, other species such as Phyllobates bicolor possess considerably lower, though still dangerous, amounts. The ratio of batrachotoxin to this compound also differs between the frogs and their presumed dietary source. In Phyllobates frogs, batrachotoxin levels are approximately double those of this compound. Conversely, in Choresine beetles, this compound is often present in scarcely detectable amounts.

| Species/Source | Toxin | Concentration (per individual) |

| Phyllobates terribilis | Batrachotoxin + this compound | 700 - 1900 µg (average 1100 µg)[4] |

| Phyllobates bicolor | Batrachotoxin + this compound | 17 - 56 µg (average 47 µg)[4] |

Experimental Protocols

The extraction and analysis of this compound from natural sources require specialized laboratory procedures. The following protocols provide a general framework for the isolation and quantification of this potent alkaloid.

Protocol 1: Liquid-Liquid Extraction of Alkaloids from Frog Skin or Beetle Samples

This protocol is a standard method for the extraction of alkaloids from biological tissues.

Materials:

-

Biological sample (frog skin or whole beetles), fresh or frozen

-

Methanol

-

Dilute Hydrochloric Acid (e.g., 0.1 M HCl)

-

Organic solvent (e.g., Diethyl ether, Chloroform)

-

Sodium Hydroxide solution (e.g., 1 M NaOH)

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Centrifuge

-

Glass vials

Procedure:

-

Homogenization: Homogenize the biological sample in methanol.

-

Acidification: Add dilute hydrochloric acid to the methanolic extract to convert the alkaloids into their salt form, which is soluble in the aqueous-methanolic phase.

-

Defatting: Partition the acidic extract with a non-polar organic solvent like diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.

-

Basification: Make the aqueous layer alkaline by adding sodium hydroxide solution. This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.

-

Extraction of Free Base: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Storage: Store the dried extract in a sealed glass vial at -20°C until further analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for alkaloid analysis (e.g., HP-5MS)

-

Autosampler

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in a suitable volatile solvent (e.g., methanol or dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analyte, though this is not always required for batrachotoxins.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode.

-

Gas Chromatography Separation:

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like this compound.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. For quantification, create a calibration curve using a series of standards of known concentrations.

Signaling Pathways and Molecular Mechanisms

This compound exerts its potent neurotoxicity by targeting voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][5]

The toxin binds to a specific receptor site on the NaV channel, causing it to open and remain open irreversibly.[1][5] This leads to a persistent influx of sodium ions (Na+) into the cell, resulting in a sustained depolarization of the cell membrane.[6] The consequences of this uncontrolled sodium influx are catastrophic for cellular function.

In neurons, the sustained depolarization prevents the repolarization necessary for the generation of subsequent action potentials, effectively blocking nerve signal transmission.[1] This leads to paralysis. In muscle cells, the constant depolarization causes uncontrolled and sustained contraction, also contributing to paralysis.[1] In cardiac muscle, the disruption of normal electrical signaling leads to arrhythmias, ventricular fibrillation, and ultimately cardiac arrest.[1]

The natural world remains a vast repository of novel chemical entities with profound biological activities. This compound, sequestered by poison dart frogs from their insect prey, stands out as a remarkable example of chemical defense and a powerful tool for scientific inquiry. A thorough understanding of its natural sources, the methods for its analysis, and its mechanism of action is crucial for researchers and drug development professionals seeking to harness the potential of this and other natural toxins for the advancement of medicine and our understanding of fundamental biological processes. The continued exploration of these intricate ecological relationships promises to unveil further molecular secrets with significant implications for human health.

References

- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 2. jackdumbacher.com [jackdumbacher.com]

- 3. Levels of batrachotoxin and lack of sensitivity to its action in poison-dart frogs (Phyllobates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AmphibiaWeb - Phyllobates terribilis [amphibiaweb.org]

- 5. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]

Avian Arsenal: A Technical Guide to Homobatrachotoxin in Pitohui Bird Feathers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence, analysis, and physiological effects of homobatrachotoxin and related batrachotoxins found in the feathers of New Guinean Pitohui birds. The discovery of these potent neurotoxins in avian species has opened new avenues for research in chemical ecology, pharmacology, and drug development. This document synthesizes key findings on toxin quantification, experimental methodologies, and the underlying biochemical pathways.

Quantitative Analysis of Batrachotoxins in Pitohui Species

The concentration of batrachotoxins, including this compound, varies significantly among different Pitohui species and even between individuals and geographic populations.[1][2] The highest concentrations are consistently found in the skin and feathers, suggesting a defensive function.[3][4][5] Below is a summary of reported quantitative data for this compound in the feathers of the Hooded Pitohui (Pitohui dichrous), one of the most toxic species.

| Species | Tissue | Toxin Concentration (µg/g) | Reference |

| Pitohui dichrous | Feathers | up to 3 µg per 65g bird | [1][4] |

| Pitohui dichrous | Skin | up to 20 µg per 65g bird | [1][4] |

Note: Toxin levels can be highly variable, with some individuals having no detectable toxins.[1] The data presented is based on initial estimations and bioassays. More recent studies have utilized HPLC-mass spectrometry for more precise relative quantification of a range of batrachotoxin congeners.[2]

Experimental Protocols

Sample Collection and Preparation

Field collection of Pitohui specimens involves capturing the birds and collecting feather and tissue samples.

-

Feather Collection: Feathers are plucked and can be stored dry in sealed bags (e.g., Ziploc).[2]

-

Tissue Collection: Wet tissues, such as skin and muscle, are preserved in ethanol (95% or 100%) in glass vials with Teflon-lined lids.[2] Samples are ideally kept cold (4°C) when possible.[2]

Toxin Extraction from Feathers

A common method for extracting batrachotoxins from feathers involves solvent extraction.

-

Sample Weighing: Approximately 30–60 mg of feathers are placed in a vial with a Teflon-lined cap.[2]

-

Methanol Extraction: 2.0 ml of methanol is added to the vial.[2]

-

Agitation: The vial is shaken vigorously for several minutes to ensure thorough extraction.[2]

-

Solvent Collection: The initial methanol extract is removed.

-

Repeated Extraction: The feathers are washed two more times with 2.0 ml of methanol to maximize toxin recovery.[2]

-

Concentration: The combined methanol extracts are concentrated under a stream of nitrogen to a final volume of approximately 50 μl.[2]

Toxin Analysis by HPLC-Mass Spectrometry

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique for separating and identifying different batrachotoxin alkaloids.

-

Injection: A 10-μl aliquot of the concentrated feather extract (corresponding to 6–12 mg of feathers) is injected into the HPLC system.[2]

-

Detection: A variable wavelength detector can be set to 260 nm, which is the long-wavelength absorption maximum for the pyrrole moiety of batrachotoxin and this compound.[6]

-

Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) source is used. In this mode, batrachotoxin alkaloids typically yield a protonated molecular ion, and fragmentation patterns show losses of neutral molecules like water, acetic acid, or the pyrrolecarboxylic acid moiety.[6]

Bioassay for Toxicity

Initial assessments of toxicity were often conducted using mouse bioassays.

-

Extract Preparation: Crude ethanol extracts are prepared and concentrated, with 100 µl of extract being equivalent to 100 mg of tissue.[4]

-

Injection: The ethanol extract is injected subcutaneously into the hindquarters of a mouse.[4]

-

Observation: The mouse is monitored for up to 3 hours or until death.[4]

-

Toxic Effects: Signs of toxicity include hind limb paralysis, locomotor difficulties, profound prostration, convulsions, and ultimately, death. The time to death can be correlated with the approximate amount of toxin present. For example, death in 18-19 minutes is commensurate with approximately 0.05 µg of this compound.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the general experimental workflow for its analysis.

This compound Mechanism of Action

This compound is a neurotoxin that acts on voltage-gated sodium channels (NaV) in nerve and muscle cells.[2][7] It binds to the channel and forces it to remain open, leading to a constant influx of sodium ions.[7][8] This disrupts the normal generation of action potentials, causing paralysis and other neurological effects.[7][9]

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Toxin Analysis

The process of analyzing this compound from Pitohui feathers involves a series of steps from sample collection to instrumental analysis.

Caption: Experimental workflow for the analysis of batrachotoxins from Pitohui feathers.

Avian Resistance to this compound

A key area of ongoing research is understanding how Pitohui birds avoid self-intoxication. Evidence suggests that they have evolved modifications in their voltage-gated sodium channels, which reduces their sensitivity to batrachotoxin.[7] This is a remarkable example of co-evolution and provides a fascinating model for studying toxin resistance at the molecular level.[7][10] Some researchers also propose the existence of a "toxin sponge" protein that binds to and sequesters the toxin, preventing it from reaching its target sodium channels.[9]

Conclusion

The presence of this compound in the feathers of Pitohui birds is a significant discovery in the field of chemical ecology and toxicology. The detailed experimental protocols and understanding of the toxin's mechanism of action provide a solid foundation for further research. For drug development professionals, the unique interaction of batrachotoxins with sodium channels offers a potential template for the design of novel therapeutic agents targeting ion channel function. Further investigation into the birds' natural resistance mechanisms may also unveil new strategies for counteracting toxin exposure.

References

- 1. Hooded pitohui - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.si.edu [repository.si.edu]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Meet The Small Bird That Breaks One Of Biology’s Oldest Rules. Hint: Touching It Can Make You Numb [forbes.com]

- 8. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 9. These birds carry a toxin deadlier than cyanide | National Geographic [nationalgeographic.com]

- 10. Avian Chemical Defense - California Academy of Sciences [calacademy.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Homobatrachotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobatrachotoxin, a potent steroidal alkaloid neurotoxin, represents a significant area of interest in the fields of pharmacology and toxicology.[1] First identified in the skin secretions of poison dart frogs of the genus Phyllobates and later in the skin and feathers of certain passerine birds from New Guinea, this compound exerts its profound physiological effects through the specific targeting of voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its isolation and for the electrophysiological assessment of its effects on ion channels are provided, alongside visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of neurotoxins and the development of novel therapeutics targeting sodium channels.

Chemical Structure and Physicochemical Properties

This compound is a steroidal alkaloid and a homolog of Batrachotoxin, another highly toxic compound found in the same natural sources.[2] The core of its structure is the C-20 ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[3]

Chemical Structure

The chemical formula for this compound is C₃₂H₄₄N₂O₆, with a molecular weight of 552.7 g/mol .[4][5] Its complex polycyclic structure is characterized by a modified steroid nucleus fused to a homomorpholine ring and a pyrrole ester moiety.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄N₂O₆ | [4][5] |

| Molecular Weight | 552.7 g/mol | [4][5] |

| CAS Number | 23509-17-3 | [4] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 744.0 ± 60.0 °C | |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.87 ± 0.70 (most basic) | |

| Solubility | Soluble in methanol, chloroform, ethanol | [2] |

Biological Properties and Mechanism of Action

This compound is one of the most potent naturally occurring non-peptidic neurotoxins. Its primary target is the voltage-gated sodium channel (VGSC) in nerve and muscle cells.[2]

Toxicity

The toxicity of this compound is extremely high, with a reported LD₅₀ in mice of approximately 2–3 µg/kg via subcutaneous injection.[1]

| Organism | Route of Administration | LD₅₀ | Source |

| Mouse | Subcutaneous | ~2–3 µg/kg | [1] |

Mechanism of Action

This compound binds to and irreversibly opens voltage-gated sodium channels, preventing them from closing.[2] This leads to a persistent influx of sodium ions into the cell, causing a sustained membrane depolarization.[2] The neuron or muscle cell is then unable to generate further action potentials, leading to paralysis.[6] In cardiac muscle, this disruption of normal electrical activity can lead to arrhythmias and cardiac failure.[6] The binding of batrachotoxins is temperature-dependent, with maximal activity at 37 °C, and is more rapid at an alkaline pH.[6]

This compound's effect on sodium channels.

Spectroscopic Data

Experimental Protocols

Isolation of this compound from Natural Sources

This compound can be isolated from the skin and feathers of certain bird species, such as those of the genus Pitohui.[8] The following is a generalized protocol based on described methods.

Objective: To extract and purify this compound from avian feathers.

Materials:

-

Feathers from a known this compound-containing bird species

-

Methanol (HPLC grade)

-

Deionized water

-

Chloroform (HPLC grade)

-

0.1 N Hydrochloric acid (HCl)

-

1 N Ammonium hydroxide (NH₄OH)

-

Sodium sulfate (anhydrous)

-

Silica gel for thin-layer chromatography (TLC)

-

Developing solvent (e.g., chloroform-methanol, 9:1)

-

Modified Ehrlich's reagent (0.1% p-dimethylaminocinnamaldehyde in 0.1 N HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Acid-Base Partitioning:

-

Dilute the crude extract with an equal volume of water and extract three times with equal volumes of chloroform.[1]

-

Combine the chloroform extracts and wash them three times with half volumes of 0.1 N HCl.

-

Adjust the pH of the combined HCl extracts to 10 with 1 N aqueous ammonia.

-

Extract the basified aqueous layer three times with equal volumes of chloroform.

-

Combine the final chloroform extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

-

-

Purification and Identification:

-

Dissolve the residue in a small volume of a suitable solvent.

-

Perform thin-layer chromatography (TLC) on silica gel plates using a chloroform-methanol (9:1) developing solvent.[1]

-

Visualize the spot corresponding to this compound using a modified Ehrlich's reagent.

-

For further purification, subject the alkaloid fraction to High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[8]

-

Isolation workflow for this compound.

Electrophysiological Analysis using Whole-Cell Voltage Clamp

The effects of this compound on voltage-gated sodium channels are typically studied using the whole-cell patch-clamp technique on cells expressing the sodium channel of interest (e.g., NaV1.7 in HEK293 or CHO cells).

Objective: To characterize the effect of this compound on the activation and inactivation of a specific voltage-gated sodium channel subtype.

Materials:

-

Cell line stably or transiently expressing the target NaV channel (e.g., HEK293 cells expressing NaV1.7)

-

Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

This compound stock solution (e.g., 1 mM in DMSO)

-

External (extracellular) solution (in mM): 140 NaCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Internal (intracellular) solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, pH 7.4 with CsOH.

-

Perfusion system for drug application

Procedure:

-

Cell Preparation:

-

Culture the cells expressing the target NaV channel on glass coverslips.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Pipette Preparation and Seal Formation:

-

Pull borosilicate glass capillaries to a resistance of 1.5–3 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes.

-

-

Data Acquisition:

-

Activation Protocol:

-

Hold the cell at a potential of -120 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 20 ms).

-

Record the resulting sodium currents.

-

-

Inactivation Protocol:

-

Hold the cell at -120 mV.

-

Apply a series of pre-pulses (e.g., from -120 mV to +10 mV for 1 s) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).

-

Record the currents during the test pulse.

-

-

Drug Application:

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Repeat the activation and inactivation protocols to determine the effect of the toxin on channel gating.

-

-

-

Data Analysis:

-

Analyze the current-voltage relationships to determine changes in the voltage-dependence of activation.

-

Analyze the data from the inactivation protocol to determine changes in the voltage-dependence of steady-state inactivation.

-

Conclusion

This compound remains a molecule of significant scientific interest due to its high potency and specific mechanism of action on voltage-gated sodium channels. Its complex structure and profound biological effects make it a valuable tool for probing the function of these critical ion channels. While detailed spectroscopic data for this compound is not widely available, the established protocols for its isolation and functional characterization provide a solid foundation for further research. A deeper understanding of the structure-activity relationships of this compound and its analogs will continue to inform the design of novel therapeutic agents for a range of channelopathies.

References

- 1. repository.si.edu [repository.si.edu]

- 2. jackdumbacher.com [jackdumbacher.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. (1S)-1-((5aR,7aR,9R,11aS,11bS,12R,13aR)-1,2,3,4,7a,8,9,10,11,11a,12,13-Dodecahydro-9,12-dihydroxy-2,11a-dimethyl-7H-9,11b-epoxy-13a,5a-propenophenanthro(2,1-f)(1,4)oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate | C32H44N2O6 | CID 15559654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 7. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Batrachotoxin alkaloids from passerine birds: A second toxic bird genus (Ifrita kowaldi) from New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

Homobatrachotoxin: A Technical Guide on the Steroidal Alkaloid Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of homobatrachotoxin (hBTX), a potent steroidal alkaloid neurotoxin. It details its chemical nature, mechanism of action, toxicology, and the experimental methodologies used to study its effects. This document is intended to serve as a critical resource for professionals in neuroscience, pharmacology, and drug discovery.

Introduction

This compound is a member of the batrachotoxin family of neurotoxins, which are among the most potent non-peptidic toxins known.[1][2] First identified in the skin secretions of poison dart frogs of the genus Phyllobates, these toxins have also been discovered in the skin and feathers of certain passerine birds in New Guinea, such as those from the genus Pitohui.[3][4][5][6] This remarkable convergence suggests an independent evolution or dietary acquisition of these defensive alkaloids.[4][6]

Structurally classified as a steroidal alkaloid, this compound exerts its powerful neurotoxic effects by targeting voltage-gated sodium channels (NaV), fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[3][5][7] Its ability to irreversibly activate these channels makes it a valuable, albeit hazardous, tool for studying the structure and function of NaV channels.

Chemical Structure and Properties

This compound is a close analog of batrachotoxin (BTX). Both share the same core steroidal structure, known as batrachotoxinin A (BTX-A), but differ in the ester moiety at the C-20α position.[4] this compound is the 20α-ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[4] This seemingly minor structural difference slightly modifies its toxicological profile compared to batrachotoxin.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Class | Steroidal Alkaloid Neurotoxin | [3] |

| Molecular Formula | C₃₂H₄₄N₂O₆ | [8][9] |

| Molecular Weight | 552.7 g/mol | [8][9][10] |

| CAS Registry No. | 23509-17-3 | [10] |

| Core Structure | Batrachotoxinin A | [4][5] |

| Synonyms | Isobatrachotoxin | [10][11] |

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel.[3] Its mechanism involves a multifaceted disruption of normal channel function:

-

Irreversible Binding: this compound binds with high affinity to what is known as receptor site 2 within the inner pore of the NaV channel.[12] This binding is considered essentially irreversible.[3][11]

-

Persistent Activation: Upon binding, the toxin induces a significant conformational change that locks the channel in an open state.[1][3][11] It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at normal resting membrane potentials, and it inhibits the channel's natural inactivation process.[12]

-

Ion Influx and Depolarization: The persistently open channels allow an uncontrolled influx of sodium ions (Na⁺) into the cell, down their electrochemical gradient.[2][11]

-

Signal Blockade and Paralysis: This massive Na⁺ influx leads to a sustained depolarization of the cell membrane. Consequently, the neuron or muscle cell can no longer generate action potentials to transmit signals, resulting in paralysis.[2][11] The effect on cardiac muscle cells leads to arrhythmias and cardiac failure.[2][5]

Toxicology and Comparative Potency

The batrachotoxin family contains some of the most potent known alkaloids.[11] The toxicity is typically measured by the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population. This compound is slightly less potent than batrachotoxin, but both are orders of magnitude more toxic than their precursor, batrachotoxinin A, highlighting the critical role of the pyrrole ester moiety for high-potency activity.[3][4]

Table 2: Comparative Toxicity of Batrachotoxins (Subcutaneous Injection in Mice)

| Toxin | LD₅₀ Value (µg/kg) | References |

| Batrachotoxin (BTX) | ~ 2 | [1][11] |

| This compound (hBTX) | ~ 3 | [1][4][10] |

| Batrachotoxinin A (BTX-A) | ~ 1000 | [1][3][4] |

Experimental Protocols: Electrophysiological Analysis

The study of this compound's effects on NaV channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Protocol: Whole-Cell Patch-Clamp Analysis of hBTX on NaV Channels

-

Objective: To quantify the effects of this compound on the activation and inactivation kinetics of voltage-gated sodium channels in a cultured neuronal cell line (e.g., ND7/23 or SH-SY5Y).

-

Materials:

-

Cultured neuronal cells expressing NaV channels.

-

This compound stock solution (in DMSO, diluted in external solution).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries.

-

Microscope and micromanipulators.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

-

Tetrodotoxin (TTX) for control experiments to confirm NaV channel currents.

-

-

Methodology:

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Pulling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Mount the coverslip onto the recording chamber and perfuse with external solution.

-

Approach a target cell with the pipette and establish a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline Na⁺ currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV).

-

-

Toxin Application: Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10-100 nM).

-

Post-Toxin Recording: After a sufficient incubation period (2-5 minutes), repeat the same voltage-step protocol to record the modified Na⁺ currents.

-

Data Analysis: Analyze the recorded currents to determine changes in the voltage-dependence of activation, the extent of inactivation removal, and effects on current amplitude.

-

Synthesis and Natural Availability

The isolation of this compound from its natural sources—frogs and birds—is challenging due to the minuscule quantities produced and the restricted status of the source species.[1] The animals themselves do not synthesize the toxins; they are sequestered from their diet, likely from specific arthropods such as Choresine beetles.[5][6]

While the total synthesis of batrachotoxin and its analogs is exceptionally complex, the formal total synthesis of (±)-Batrachotoxinin A was achieved in 1998.[5][11] This provides a pathway to generate various analogs, including this compound, for research purposes through partial synthesis by esterifying the batrachotoxinin A core.[4]

Conclusion

This compound is a formidable neurotoxin that serves as a powerful molecular probe for investigating the function of voltage-gated sodium channels. Its mechanism of irreversibly locking channels in an open state provides unique insights into channel gating dynamics. While its extreme toxicity presents significant handling challenges, the continued study of this compound and its analogs is crucial for advancing our understanding of ion channel physiology and for providing templates that could inspire the development of novel therapeutic agents targeting these critical membrane proteins.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. BATRACHOTOXIN - Molecule of the Month - January 2006 - HTML version [chm.bris.ac.uk]

- 3. jackdumbacher.com [jackdumbacher.com]

- 4. researchgate.net [researchgate.net]

- 5. Batrachotoxin [people.wou.edu]

- 6. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. (1S)-1-((5aR,7aR,9R,11aS,11bS,12R,13aR)-1,2,3,4,7a,8,9,10,11,11a,12,13-Dodecahydro-9,12-dihydroxy-2,11a-dimethyl-7H-9,11b-epoxy-13a,5a-propenophenanthro(2,1-f)(1,4)oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate | C32H44N2O6 | CID 15559654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Batrachotoxin [drugfuture.com]

- 11. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 12. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Homobatrachotoxin Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homobatrachotoxin (HBTX), a potent steroidal alkaloid, exerts its profound neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells. This technical guide provides a comprehensive overview of the molecular mechanism of HBTX action, detailing its binding sites, its multifaceted effects on channel gating and ion permeability, and the experimental methodologies used to elucidate these interactions. Recent advancements in structural biology, particularly cryogenic electron microscopy (cryo-EM), have revealed a dual receptor site model, offering unprecedented insight into the potency and efficacy of this toxin. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound, and its close analogue Batrachotoxin (BTX), are among the most potent naturally occurring non-peptide neurotoxins.[1][2] Found in the skin of poison dart frogs of the genus Phyllobates and certain birds and beetles, these toxins are powerful tools for studying the structure and function of VGSCs.[1] VGSCs are transmembrane proteins composed of a central pore-forming α-subunit with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential.

The Molecular Mechanism of this compound Action

This compound acts as a potent allosteric modulator of VGSCs, effectively locking the channel in an open or activated state. This leads to a persistent depolarization of the cell membrane, paralysis of nerve and muscle tissue, and ultimately, lethality.[2] The mechanism can be broken down into three key aspects: binding to specific receptor sites, alteration of channel gating properties, and modification of ion permeation.

Binding Sites: A Dual Receptor Model

Early studies identified the binding site for BTX and its congeners as Neurotoxin Receptor Site 2, located within the inner pore of the sodium channel.[4][5] This site is thought to be formed by the S6 segments of domains I, III, and IV.[3] However, recent cryo-EM studies have refined this understanding, revealing a more complex interaction. It is now understood that two molecules of batrachotoxin can bind simultaneously to two homologous, yet nonidentical, receptor sites.[3][6] These sites are located at the interface between Domains I and IV, and at the interface between Domains III and IV of the cardiac sodium channel.[3][6] This dual-receptor occupancy provides a structural basis for the toxin's high potency and its multifaceted effects on channel function.[3][6] The binding of HBTX is considered practically irreversible.[2][7]

Alteration of Channel Gating

The binding of this compound profoundly alters the gating kinetics of VGSCs, leading to their persistent activation.[5] This is achieved through several key modifications:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: HBTX causes a significant negative shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized (negative) membrane potentials, close to the resting membrane potential.[4][5][8][9] This shift can be as large as -45 mV to -70 mV.[4][8]

-

Inhibition of Inactivation: The toxin inhibits both fast and slow inactivation processes of the sodium channel.[4][5][10][11] This prevents the channel from closing, even during prolonged depolarization, leading to a sustained inward sodium current.[3][5] Interestingly, certain synthetic derivatives of BTX have been shown to selectively inhibit fast inactivation while leaving slow inactivation intact, providing a valuable tool for dissecting these two distinct gating mechanisms.[10][11][12][13]

-

Prolonged Open State: Single-channel patch-clamp studies have demonstrated that HBTX-modified channels have significantly longer open dwell times compared to unmodified channels.[14] The toxin is thought to act as a "stent," physically holding the channel in an open conformation.[15]

Modification of Ion Permeability

In addition to its effects on gating, this compound also alters the ion-conducting properties of the sodium channel pore:

-

Reduced Single-Channel Conductance: The binding of the bulky HBTX molecule within the pore leads to a reduction in the single-channel conductance, meaning fewer sodium ions can pass through the channel per unit of time.[2][3][5][14]

-

Altered Ion Selectivity: HBTX binding leads to a decrease in the ion selectivity of the channel, making it more permeable to other cations like potassium.[3][5][8][9] This is thought to be a consequence of the toxin interacting with key residues in the channel's selectivity filter, specifically the DEKA locus.[5][16]

Quantitative Data on this compound-Sodium Channel Interactions

The following tables summarize key quantitative data from studies on the interaction of this compound and its analogues with voltage-gated sodium channels.

| Toxin/Analogue | Channel Subtype | Parameter | Value | Reference |

| Batrachotoxinin-A 20-α-benzoate (BTX-B) | Mouse cerebral cortex homogenates | Kd | 0.7 µM | [17] |

| BTX-B | rNaV1.4 | EC50 (for V1/2 activation) | 756 nM | [18] |

| BTX-cHx | rNaV1.4 | EC50 (for V1/2 activation) | 491 nM | [18] |

| Batrachotoxin | rNaV1.4 | EC50 (for V1/2 activation) | 2074 nM | [18] |

| Toxin/Analogue | Channel Subtype | Effect | Magnitude | Reference |

| Batrachotoxin | Frog node of Ranvier | Shift in V1/2 of activation | -60 to -70 mV | [8] |

| Batrachotoxin | rNaV1.4 | Shift in V1/2 of activation | -45 mV | [4][13] |

| Batrachotoxin | Nav1.8 | Shift in V1/2 of activation | Hyperpolarizing | [9] |

| Batrachotoxin-modified | Neuroblastoma cells | Single-channel conductance | ~10 pS | [14] |

Experimental Protocols

The study of this compound's effects on sodium channels relies on a combination of electrophysiological, biochemical, and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the entire cell membrane, allowing for the characterization of the effects of HBTX on the macroscopic behavior of a population of sodium channels.[19][20][21]

Objective: To measure the effect of this compound on the voltage-dependence of activation and inactivation of voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype).

Materials:

-

HEK293 cells expressing the desired sodium channel subtype.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Microscope and micromanipulators.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Culture cells to 50-80% confluency on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

-

Record the peak inward sodium current at each voltage step.

-

To measure the voltage-dependence of steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

-

After obtaining baseline measurements, perfuse the cell with an external solution containing the desired concentration of this compound.

-

Repeat the voltage protocols to measure the effect of the toxin on activation and inactivation.

-

Analyze the data by fitting the activation and inactivation curves with a Boltzmann function to determine the half-maximal voltage (V1/2) and slope factor (k).

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand, such as [3H]batrachotoxinin-A 20-α-benzoate, to the sodium channel.[17][22]

Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled this compound analogue for the sodium channel in a tissue homogenate (e.g., mouse cerebral cortex).

Materials:

-

Mouse cerebral cortex tissue.

-

Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).

-

Radiolabeled ligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate).

-

Unlabeled ("cold") this compound for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Set up a series of assay tubes containing a fixed amount of membrane protein and increasing concentrations of the radiolabeled ligand.

-

For each concentration of radiolabeled ligand, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound ligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each ligand concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

Site-Directed Mutagenesis

This molecular biology technique is used to introduce specific amino acid substitutions into the sodium channel protein to identify residues that are critical for this compound binding and action.[1][7][16][23]

Objective: To investigate the role of a specific amino acid residue in the S6 segment of domain IV in this compound sensitivity.

Materials:

-

Plasmid DNA encoding the wild-type sodium channel α-subunit.

-

Oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli for transformation.

-

DNA sequencing reagents.

Procedure:

-

Design and synthesize complementary oligonucleotide primers containing the desired mutation.

-

Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate a linear DNA product containing the mutation.

-

Digest the PCR product with DpnI to remove the parental (wild-type) template DNA, which is methylated.

-

Transform the DpnI-treated DNA into competent E. coli.

-

Select colonies and isolate plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

-

Transfect the mutated plasmid into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).

-

Functionally characterize the mutant channels using patch-clamp electrophysiology as described above to assess their sensitivity to this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action on VGSCs.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Logical Relationships of HBTX Effects on Channel Gating

Caption: Logical relationships of HBTX's effects on channel gating.

Conclusion

This compound is a powerful molecular probe that has been instrumental in advancing our understanding of the structure, function, and pharmacology of voltage-gated sodium channels. Its mechanism of action, characterized by binding to dual receptor sites within the channel pore, leads to a profound allosteric modification of channel gating and ion permeability, resulting in persistent channel activation. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate interactions between this potent neurotoxin and its target, paving the way for the development of novel therapeutics targeting sodium channels and a deeper understanding of the molecular basis of electrical excitability.

References

- 1. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]

- 7. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]

- 11. escholarship.org [escholarship.org]

- 12. [PDF] Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. | Semantic Scholar [semanticscholar.org]

- 13. escholarship.org [escholarship.org]

- 14. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Batrachotoxinin-A 20-α-benzoate: A new radioactive ligand for voltage sensitive sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research [frontiersin.org]

- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]

Homobatrachotoxin: A Comprehensive Toxicological Profile and Analysis of its Median Lethal Dose (LD50)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Homobatrachotoxin is a potent, naturally occurring steroidal alkaloid neurotoxin. Found in the skin secretions of certain poison dart frogs of the genus Phyllobates and some birds and beetles, it is structurally similar to the highly toxic batrachotoxin.[1][2] this compound exerts its toxic effects by selectively and irreversibly binding to voltage-gated sodium channels in nerve and muscle cells, leading to persistent activation and a complete disruption of normal physiological function. This whitepaper provides a detailed toxicological profile of this compound, a summary of its known median lethal dose (LD50) values, an overview of the experimental methodologies used in its toxicological assessment, and a visualization of its mechanism of action.

Toxicological Profile

Mechanism of Action

This compound's primary molecular target is the voltage-gated sodium (Na+) channel, a critical component for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. The toxin binds to a specific site on the channel protein, locking it in an open conformation.[1] This irreversible activation leads to a massive influx of sodium ions into the cell, causing a sustained membrane depolarization.

The consequences of this persistent depolarization are catastrophic for cellular function:

-

Nerve Cells: The inability to repolarize prevents the transmission of further nerve impulses, leading to paralysis.

-

Muscle Cells: Sustained depolarization causes initial muscle fasciculations followed by paralysis. In cardiac muscle, this leads to arrhythmias and eventual cardiac failure.

The binding of this compound to the sodium channel is highly specific and potent, making it one of the most lethal small molecules known.

Pharmacokinetics

While detailed pharmacokinetic studies on this compound are scarce, its lipid-soluble nature suggests it can be absorbed through mucous membranes and potentially through the skin.[1] Ingestion is also a known route of exposure. Once in the bloodstream, it is rapidly distributed to target tissues containing excitable cells, primarily the central nervous system, peripheral nerves, and muscle tissue. The metabolism and excretion of this compound have not been extensively characterized.

Clinical Manifestations of Toxicity

Exposure to this compound can lead to a rapid onset of severe symptoms, including:

-

Intense pain and burning sensation at the site of contact

-

Numbness

-

Muscle spasms and convulsions

-

Salivation

-

Cardiac arrhythmias

-

Respiratory paralysis

-

Death

Due to its extreme potency, even minute quantities can be fatal.

Median Lethal Dose (LD50) of this compound

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The available LD50 data for this compound is limited, with the most cited value being in mice via subcutaneous administration.

| Quantitative LD50 Data for Batrachotoxins | ||

| Toxin | Animal Model | Route of Administration |

| This compound | Mouse | Subcutaneous |

| Batrachotoxin | Mouse | Subcutaneous |

| Batrachotoxin | Mouse | Intravenous |

Note: The LD50 value for this compound is consistently reported as approximately 2-3 µg/kg in mice via subcutaneous injection.[1][3] Values for other species and routes of administration are not well-documented in publicly available literature.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for determining the LD50 of this compound are limited. However, the general methodologies for assessing the acute toxicity of potent neurotoxins like this compound follow established guidelines.

LD50 Determination in Mice (General Protocol)

This protocol is a generalized representation based on standard methods for highly toxic alkaloids.

1. Animal Model:

-

Species: Typically, Swiss albino or similar laboratory mice are used.

-

Characteristics: Healthy, adult mice of a specific weight range and sex are selected. Animals are acclimatized to laboratory conditions before the experiment.

2. Toxin Preparation:

-

This compound is dissolved in a suitable vehicle, such as saline with a small amount of ethanol or DMSO to ensure solubility.

-

A series of graded doses are prepared by serial dilution.

3. Administration:

-

The toxin is administered via a specific route, most commonly subcutaneous (s.c.) injection. Other routes like intravenous (i.v.) or intraperitoneal (i.p.) can also be used.

-

The volume of injection is kept constant across all dose groups.

4. Observation:

-

Animals are observed continuously for the first few hours after administration and then periodically for a set period (e.g., 24-48 hours).

-

Observations include the onset of clinical signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.

5. Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method. These methods transform the percentage of mortality into a linear relationship with the logarithm of the dose, allowing for the determination of the dose that causes 50% mortality.

Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee. Due to the extreme toxicity of this compound, stringent safety protocols are required for handling the substance.

Electrophysiological Analysis of Sodium Channel Activity

Whole-cell patch-clamp electrophysiology is a key technique to study the effect of this compound on voltage-gated sodium channels.

1. Cell Preparation:

-

Cells expressing voltage-gated sodium channels (e.g., cultured neurons, muscle cells, or cell lines like HEK293 transfected with a specific sodium channel subtype) are used.

2. Recording:

-

A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell.

-

The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.

3. Toxin Application:

-

A baseline recording of sodium currents is obtained.

-

This compound is then applied to the cell via the perfusion system.

4. Data Acquisition and Analysis:

-

The changes in sodium current in the presence of the toxin are recorded. This typically shows a persistent inward current that does not inactivate, consistent with the channel being locked in an open state.

-

The data is analyzed to determine the toxin's effect on channel gating properties, such as activation and inactivation.

Mandatory Visualizations

Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

Caption: General Experimental Workflow for LD50 Determination.

References

Homobatrachotoxin: A Technical Guide to its Biosynthesis and Dietary Origin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homobatrachotoxin, a potent neurotoxic steroidal alkaloid, has long been a subject of intense scientific scrutiny due to its profound effects on voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's origins, detailing its established dietary source and delving into the proposed, though not fully elucidated, biosynthetic pathway. Quantitative data on toxin concentrations and toxicity are presented for comparative analysis. Furthermore, this guide outlines key experimental protocols for the extraction, purification, and analysis of this complex molecule, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Dietary Origin of this compound: A Case of Sequestration

It is now firmly established that this compound is not synthesized de novo by the poison dart frogs (Phyllobates species) or the passerine birds (Pitohui and Ifrita species) in which it is found. Instead, these vertebrates sequester the toxin from their diet.[1][2] This "dietary hypothesis" is supported by several lines of evidence:

-

Absence in Captivity: Poison dart frogs raised in captivity on a diet devoid of their natural food sources do not possess detectable levels of batrachotoxins.[3]

-

Presence in Arthropod Prey: The discovery of high concentrations of batrachotoxins in Melyrid beetles of the genus Choresine provided a direct link in the food chain.[1][2] Stomach content analysis of toxic birds has confirmed the presence of these beetles in their diet.[1]

-

Geographic Correlation: The family Melyridae is cosmopolitan, and it is hypothesized that related beetle species in the Colombian rainforests serve as the dietary source for the highly toxic Phyllobates frogs.[1][4]

The process involves the ingestion of toxin-containing arthropods, absorption of the alkaloids, and their subsequent accumulation in specialized granular glands in the skin of the frogs.

Biosynthesis of this compound: A Hypothesized Pathway

While the dietary origin is well-documented, the precise biosynthetic pathway of this compound within the Melyrid beetles remains largely unelucidated. However, based on its steroidal structure and knowledge of steroid metabolism in insects, a hypothetical pathway can be proposed.

It is widely believed that insects, including beetles, do not synthesize the core steroid skeleton de novo. Instead, they are thought to sequester sterols, such as cholesterol or other phytosterols, from their plant-based diet.[5] These dietary sterols then serve as precursors for the biosynthesis of various endogenous steroids, including ecdysteroids (molting hormones), through a series of enzymatic modifications.[6] Key enzymes in these pathways are often cytochrome P450 monooxygenases.[6][7]

The proposed biosynthesis of this compound likely follows a similar route:

-

Sequestration of a Sterol Precursor: Melyrid beetles ingest plant-derived sterols (e.g., sitosterol, campesterol, cholesterol).

-

Modification of the Steroid Nucleus: A series of enzymatic reactions, likely catalyzed by cytochrome P450 enzymes and other steroid-modifying enzymes, alter the sterol backbone to create the unique batrachotoxinin A core. This would involve hydroxylations, oxidations, and the formation of the characteristic hemiketal and oxazepane rings.

-

Esterification: The final step would involve the esterification of the C-20 hydroxyl group of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid to form this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity and concentration of this compound and related compounds.

Table 1: Toxicity of Batrachotoxins

| Compound | Animal Model | Route of Administration | LD₅₀ | Reference(s) |

| Batrachotoxin | Mouse | Intravenous | 2-3 µg/kg | [8] |

| This compound | Mouse | Subcutaneous | ~2-3 µg/kg | [9] |

| Batrachotoxinin A | Mouse | Intravenous | 1000 µg/kg | [8] |

Table 2: Concentration of Batrachotoxins in Natural Sources

| Source Organism | Compound(s) | Concentration | Reference(s) |

| Phyllobates terribilis | Batrachotoxins | Up to 1 mg per frog | [1] |

| Phyllobates bicolor | Batrachotoxin | ~2-fold higher than this compound | [1] |

| Choresine semiopaca | Batrachotoxin | ~1.8 µg per beetle (highly variable) | [1] |

| Choresine pulchra | Batrachotoxin | Major alkaloid in many collections | [10] |

| Choresine species | This compound | Scarcely detectable or absent | [1] |

| Pitohui and Ifrita birds | This compound | Predominant batrachotoxin | [1] |

Experimental Protocols

This section outlines general methodologies for the extraction and analysis of this compound from biological samples. Specific parameters may require optimization depending on the sample matrix and analytical instrumentation.

Extraction of Batrachotoxins from Melyrid Beetles

This protocol is based on the methods described for the extraction of batrachotoxins from Choresine beetles.[11]

Workflow Diagram:

Detailed Steps:

-

Sample Preparation: Whole or ground beetles are placed in a suitable vial.

-

Solvent Extraction: The sample is macerated in methanol or ethanol. This process can be repeated multiple times to ensure complete extraction.

-

Filtration: The solvent is separated from the solid beetle remains by filtration or centrifugation.

-

Solvent Evaporation: The combined solvent extracts are concentrated under reduced pressure.

-

Acid-Base Partitioning (for purification):

-

The residue is dissolved in a dilute acid (e.g., 0.1 N HCl) and washed with a non-polar solvent (e.g., hexane) to remove lipids.

-

The acidic aqueous phase is then made basic (e.g., with ammonium hydroxide) to deprotonate the alkaloids.

-

The free-base alkaloids are then extracted into a non-polar organic solvent (e.g., chloroform).

-